2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate
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Overview
Description
2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate, also known as phthalic acid, monopent-4-enyl ester, is an organic compound with the molecular formula C₁₃H₁₄O₄ and a molecular weight of 234.2479 g/mol . This compound is a derivative of benzoic acid and contains an ester functional group, which is formed by the reaction of a carboxylic acid and an alcohol.
Preparation Methods
The synthesis of 2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate typically involves the esterification of benzoic acid with pent-4-en-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield benzoic acid and pent-4-en-2-ol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other organic compounds.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research may explore its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.
Industry: It is used in the production of plasticizers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate involves the hydrolysis of the ester bond to release benzoic acid and pent-4-en-2-ol. The hydrolysis can be catalyzed by enzymes, such as esterases, or by acidic or basic conditions. The released benzoic acid and pent-4-en-2-ol can then participate in various biochemical pathways and exert their effects .
Comparison with Similar Compounds
Similar compounds to 2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate include other esters of benzoic acid, such as methyl benzoate, ethyl benzoate, and propyl benzoate. These compounds share similar chemical properties and reactivity but differ in the alkyl group attached to the ester functional group. The uniqueness of this compound lies in its specific alkyl group, which can influence its reactivity and applications .
Properties
CAS No. |
64584-91-4 |
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Molecular Formula |
C13H13O4- |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
2-pent-4-en-2-yloxycarbonylbenzoate |
InChI |
InChI=1S/C13H14O4/c1-3-6-9(2)17-13(16)11-8-5-4-7-10(11)12(14)15/h3-5,7-9H,1,6H2,2H3,(H,14,15)/p-1 |
InChI Key |
DVBWIJUOTPYVCG-UHFFFAOYSA-M |
Canonical SMILES |
CC(CC=C)OC(=O)C1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
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